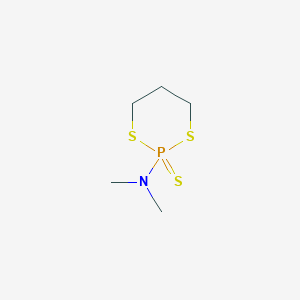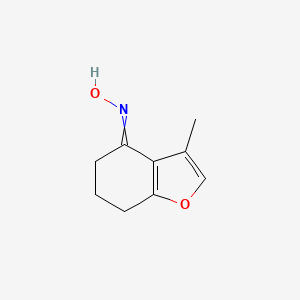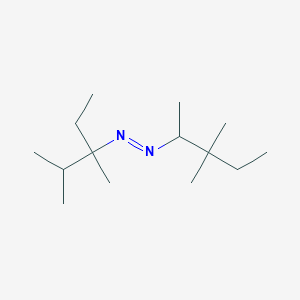![molecular formula C16H17N3O8 B14584691 2'-O-[(2-Nitrophenyl)methyl]uridine CAS No. 61081-73-0](/img/structure/B14584691.png)
2'-O-[(2-Nitrophenyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-[(2-Nitrophenyl)methyl]uridine is a modified nucleoside that has garnered interest in the field of RNA research. This compound is characterized by the presence of a 2-nitrophenylmethyl group attached to the 2’-hydroxyl group of uridine. Such modifications are often employed to study RNA structure, function, and interactions, as well as to develop therapeutic RNA molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine typically involves the protection of the uridine molecule followed by the introduction of the 2-nitrophenylmethyl group. The process begins with the protection of the 5’- and 3’-hydroxyl groups of uridine using suitable protecting groups such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The 2’-hydroxyl group is then selectively deprotected and reacted with 2-nitrobenzyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-O-[(2-Nitrophenyl)methyl]uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography or recrystallization to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 2’-O-[(2-Aminophenyl)methyl]uridine.
Substitution: Introduction of various functional groups at the 2’-position.
Applications De Recherche Scientifique
2’-O-[(2-Nitrophenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a probe to study RNA structure and dynamics.
Biology: Employed in the investigation of RNA-protein interactions and RNA folding.
Medicine: Potential use in the development of therapeutic RNA molecules, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Utilized in the synthesis of modified RNA for various biotechnological applications.
Mécanisme D'action
The mechanism by which 2’-O-[(2-Nitrophenyl)methyl]uridine exerts its effects involves the modification of RNA structure and function. The 2-nitrophenylmethyl group can influence the stability and conformation of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. This modification can also alter the chemical reactivity of the RNA, making it a valuable tool for studying RNA-mediated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine: A similar compound where the 2’-hydroxyl group is methylated instead of being modified with a nitrophenylmethyl group.
2’-Fluoro-2’-deoxyuridine: Another modified nucleoside with a fluorine atom at the 2’-position.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine is unique due to the presence of the 2-nitrophenylmethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in RNA research and therapeutic development .
Propriétés
Numéro CAS |
61081-73-0 |
|---|---|
Formule moléculaire |
C16H17N3O8 |
Poids moléculaire |
379.32 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
Clé InChI |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)


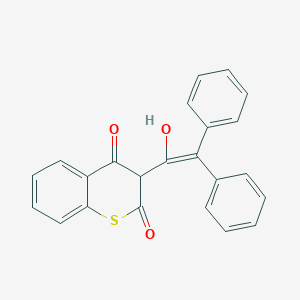

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
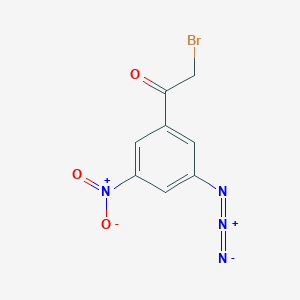

![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
